molecular formula C6H9NO4 B11918355 1-((S)-1-Carboxyethyl)aziridine-2-carboxylic acid

1-((S)-1-Carboxyethyl)aziridine-2-carboxylic acid

Cat. No.: B11918355
M. Wt: 159.14 g/mol
InChI Key: AKLKCVAAPWKQMB-BNPDHHGISA-N
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Description

1-((S)-1-Carboxyethyl)aziridine-2-carboxylic acid is a compound that belongs to the class of aziridine derivatives Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((S)-1-Carboxyethyl)aziridine-2-carboxylic acid typically involves the cyclization of amino alcohols or azido alcohols. One common method is the cyclization of 1,2-amino alcohols using reagents such as tosyl chloride (TsCl) in the presence of a base . Another approach involves the addition of carbenes to imines or the addition of nitrenes to alkenes .

Industrial Production Methods: Industrial production of aziridine derivatives often employs advanced synthetic procedures to ensure high yields and purity. The use of chiral catalysts is common to achieve enantioselectivity in the synthesis of diastereo- and enantiomerically pure aziridines .

Chemical Reactions Analysis

Types of Reactions: 1-((S)-1-Carboxyethyl)aziridine-2-carboxylic acid undergoes various types of reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The high strain energy of the aziridine ring makes it highly reactive towards nucleophiles .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various amino acids, alkanolamines, and heterocyclic compounds .

Comparison with Similar Compounds

Uniqueness: 1-((S)-1-Carboxyethyl)aziridine-2-carboxylic acid is unique due to its specific stereochemistry and its ability to selectively alkylate thiol groups in proteins. This selectivity makes it a valuable tool in medicinal chemistry and biological research .

Properties

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

1-[(1S)-1-carboxyethyl]aziridine-2-carboxylic acid

InChI

InChI=1S/C6H9NO4/c1-3(5(8)9)7-2-4(7)6(10)11/h3-4H,2H2,1H3,(H,8,9)(H,10,11)/t3-,4?,7?/m0/s1

InChI Key

AKLKCVAAPWKQMB-BNPDHHGISA-N

Isomeric SMILES

C[C@@H](C(=O)O)N1CC1C(=O)O

Canonical SMILES

CC(C(=O)O)N1CC1C(=O)O

Origin of Product

United States

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